(4-(N-(tert-butyl)sulfamoyl)-3-fluorophenyl)boronic acid
Overview
Description
(4-(N-(tert-butyl)sulfamoyl)-3-fluorophenyl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluorine atom and a tert-butylsulfamoyl group. The combination of these functional groups imparts distinct reactivity and stability to the molecule, making it valuable in synthetic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(N-(tert-butyl)sulfamoyl)-3-fluorophenyl)boronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Intermediate: The initial step involves the preparation of the phenylboronic acid intermediate. This can be achieved through the reaction of phenylboronic acid with appropriate reagents to introduce the fluorine and tert-butylsulfamoyl groups.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Sulfamoylation: The tert-butylsulfamoyl group is introduced through a sulfamoylation reaction, typically using tert-butylamine and a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-(N-(tert-butyl)sulfamoyl)-3-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or a borane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Boronic esters or boronic anhydrides.
Reduction: Boronate esters or boranes.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
(4-(N-(tert-butyl)sulfamoyl)-3-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is explored for its potential as a protease inhibitor, which can be useful in studying enzyme mechanisms and developing therapeutic agents.
Medicine: Its derivatives are investigated for their potential as anticancer agents, owing to their ability to inhibit specific molecular targets involved in cancer cell proliferation.
Industry: The compound is used in the development of advanced materials, such as polymers and sensors, due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of (4-(N-(tert-butyl)sulfamoyl)-3-fluorophenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the fluorine and tert-butylsulfamoyl groups, resulting in different reactivity and stability.
4-Fluorophenylboronic Acid: Contains a fluorine atom but lacks the tert-butylsulfamoyl group.
4-(N-(tert-Butyl)sulfamoyl)phenylboronic Acid: Similar structure but without the fluorine atom.
Uniqueness
(4-(N-(tert-butyl)sulfamoyl)-3-fluorophenyl)boronic acid is unique due to the combination of the fluorine atom and the tert-butylsulfamoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups play a crucial role in the desired chemical or biological activity.
Properties
IUPAC Name |
[4-(tert-butylsulfamoyl)-3-fluorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BFNO4S/c1-10(2,3)13-18(16,17)9-5-4-7(11(14)15)6-8(9)12/h4-6,13-15H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYBHQOGXHFNJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)S(=O)(=O)NC(C)(C)C)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BFNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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